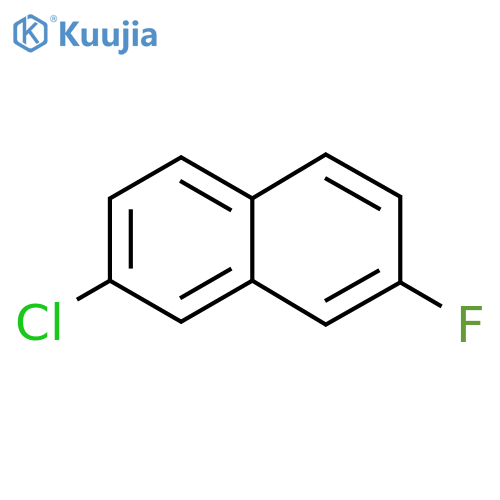Cas no 59079-72-0 (2-Chloro-7-fluoronaphthalene)

2-Chloro-7-fluoronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-7-fluoronaphthalene
- 2-Chloro-7-fluoronaphthalene
-
- インチ: 1S/C10H6ClF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
- InChIKey: BFQBQSSVNPIXOX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C2C=CC(=CC2=C1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
2-Chloro-7-fluoronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000572-500mg |
2-Chloro-7-fluoronaphthalene |
59079-72-0 | 98% | 500mg |
$970.20 | 2023-09-01 | |
| Alichem | A219000572-1g |
2-Chloro-7-fluoronaphthalene |
59079-72-0 | 98% | 1g |
$1752.40 | 2023-09-01 |
2-Chloro-7-fluoronaphthalene 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
2-Chloro-7-fluoronaphthaleneに関する追加情報
2-Chloro-7-fluoronaphthalene: A Comprehensive Overview
2-Chloro-7-fluoronaphthalene (CAS No. 59079-72-0) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its naphthalene backbone, which consists of two fused benzene rings, with a chlorine atom at the 2-position and a fluorine atom at the 7-position. The unique substitution pattern of this molecule makes it a valuable building block for synthesizing advanced materials and bioactive compounds.
The synthesis of 2-chloro-7-fluoronaphthalene typically involves multi-step reactions, often starting from naphthalene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways. For instance, researchers have employed transition metal catalysts to achieve high yields and regioselectivity in the substitution reactions. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.
One of the most promising applications of 2-chloro-7-fluoronaphthalene lies in its use as a precursor for functional materials. By incorporating this compound into polymer frameworks, scientists have developed advanced materials with tailored electronic properties. For example, studies have shown that polymers incorporating 2-chloro-7-fluoronaphthalene exhibit enhanced charge transport characteristics, making them suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and field-effect transistors (FETs). These findings underscore the potential of this compound in driving innovations in next-generation electronic devices.
In the pharmaceutical industry, 2-chloro-7-fluoronaphthalene has been explored as a lead compound for drug discovery. Its aromaticity and substituent effects make it an ideal candidate for designing bioactive molecules with specific pharmacological profiles. Recent research has focused on modifying the substituent positions to optimize drug-like properties, such as solubility, bioavailability, and selectivity. For instance, researchers have demonstrated that derivatives of 2-chloro-7-fluoronaphthalene exhibit potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases.
From an environmental perspective, understanding the fate and toxicity of 2-chloro-7-fluoronaphthalene is crucial for ensuring its safe handling and application. Studies have investigated its degradation pathways under various environmental conditions, revealing that the compound undergoes photodegradation and microbial transformation. These insights are essential for assessing its potential risks to ecosystems and human health.
In conclusion, 2-chloro-7-fluoronaphthalene (CAS No. 59079-72-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative materials and therapies. As research continues to uncover new possibilities for this compound, its role in shaping future technologies will undoubtedly grow.
59079-72-0 (2-Chloro-7-fluoronaphthalene) 関連製品
- 439111-26-9(5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione)
- 1807033-83-5(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride)
- 1048973-67-6(Bzo-chmoxizid)
- 2757951-20-3(1,4-Oxazepane-6-thiol)
- 1805746-60-4(2-Chloro-4-formylphenylhydrazine)
- 1086392-01-9(2-methyl-4-tetrahydropyran-4-yl-aniline)
- 1204296-71-8(6-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
- 877631-30-6(N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-(4-methoxyphenyl)acetamide)
- 1805535-74-3(2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol)
- 2728727-81-7((3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid)




